Cas no 320-67-2 (5-Azacytidine)

5-Azacytidine Chemical and Physical Properties
Names and Identifiers
-
- 5-Azacytidine
- 4-amino-1-beta-D-ribofuranosyl-1,3,5-triazin-2(1H)-one
- 4-amino-1-beta-D-ribofuranosyl-s-triazin-2(1H)-one
- 5-AC
- 5 AZC
- 5-AZCR
- Antibiotic u 18496
- Azacitidine
- Azacytidine
- ladakamycin
- u 18496
- wr 183027
- 4-amino-1-beta-d-ribofuranosyl-s-triazin-2(1h)-on
- 5-triazin-2(1h)-one,4-amino-1-beta-d-ribofuranosyl-3
- mylosar
- nci-c01569
- nsc-102816
- 5-AZAC
- 4-AMINO-1-(BETA-D-RIBOFURANOSYL)-1,3,5-TRIAZIN-2(1H)-ONE
- 4-AMINO-1-[(2S,3S,4R,5S)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1,3,5-TRIAZIN-2-ONE
- 5-Azacytidine (Vidaza®,Mylosar®, azacytidine, NSC 102816, NSC 103-627, Ladakamycin, U 18496,)
- [14C]-Azacitidine
- 4-Amino-1-(β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one
- 5-AC-15N4
- 5-Azacitidine
- 5'-azacytidine
- AzGR
- Vidaza
- 4-Amino-1-beta-D-ribofuranosyl-1,3,5-triazine-2(1H)-one
- NSC758186
- LP00035
- SMR000857239
- Azacitidine (5-Azacytidine)
- BRD-K03406345-001-02-1
- NSC 103-627
- Azacitidina
- NCGC00090851-14
- KBio2_005124
- Azacitidine, Pharmaceutical Secondary Standard; Certified Reference Material
- AZACITIDINE [EMA EPAR]
- KBio2_001742
- HMS3259D19
- AKOS015896938
- KBio2_002556
- Onureg (CC-486; oral azacitidine)
- Q416451
- SR-01000075662-7
- KBioGR_002556
- 5-Azacytidine, >=98% (HPLC)
- AZACITIDINEAZACITIDINE
- HMS2231F15
- D03021
- HMS2092D08
- MLS002153249
- Tox21_302985
- 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one
- 1,3,5-Triazin-2(1H)-one, 4-amino-1-beta-D-ribofuranosyl-
- NCGC00090851-06
- HY-10586
- 1401238-97-8
- AZACITIDINE [IARC]
- SRI-10756_12
- 4-Amino-1-beta-D-ribofuranosyl-1,3,5-traizin-2(1H)-one
- AZACITIDINE [INN]
- J-700085
- NCGC00090851-02
- F10504
- EN300-118700
- DTXCID10116
- 6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-1,3,5-triazin-3-ium-2-one
- InChI=1/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1
- KBio2_006878
- UNII-M801H13NRU
- 5AzaC
- MFCD00006539
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one
- 5-ACZ
- M801H13NRU
- Spectrum4_000922
- NCGC00090851-22
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one
- azacitidine for
- KBioSS_001742
- cMAP_000082
- HMS1921J22
- 320-67-2
- 4-Amino-1-(beta-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one; Ladakamycin
- AZACITIDINE [USAN]
- NCGC00178234-01
- SRI-10756_10
- 1,3,5-Triazin-2(1H)-one, 4-amino-1-.beta.-D-ribofuranosyl-
- BRN 0620461
- AZACITIDINE [MART.]
- Onureg
- Z1515383340
- AZACITIDINE (MART.)
- Pharmakon1600-01502111
- A 2385
- KBio1_000125
- U-18,496
- U-18496
- NS-17
- HMS500G07
- NINDS_000125
- 5AE
- CHEBI:2038
- KBioSS_002565
- BDBM50424715
- AZACITIDINE [HSDB]
- GTPL6796
- NCGC00090851-04
- AS-13697
- NCGC00090851-07
- AM83944
- SR-01000075662-3
- 5-Azacytidine, Hybri-Max(TM), gamma-irradiated, lyophilized powder, BioXtra, suitable for hybridoma
- AZACITIDINE [JAN]
- AZACITIDINE (IARC)
- SCHEMBL3741
- KBio3_002657
- Spectrum3_001509
- MLS001333122
- 5-aza-CR
- MLS001333121
- SR-01000075662-1
- NSC 102816
- 4-Amino-1-?-D-ribofuranosyl-1,3,5-triazin-2(1H)-one
- KBio2_004310
- Azacitidine [USAN:INN:BAN]
- AZACITIDINE [WHO-DD]
- BSPBio_003157
- HB1374
- NCGC00260720-01
- EU-0100035
- C8H12N4O5
- Azacitidina (INN-Spanish)
- NSC102816
- CS-1287
- NCGC00256541-01
- SR-01000075662
- NSC-758186
- Spectrum2_000786
- NMUSYJAQQFHJEW-KVTDHHQDSA-
- 5 Azacytidine
- SPECTRUM1502111
- s-Triazin-2(1H)-one, 4-amino-1-beta-D-ribofuranosyl-
- A821115
- AZACITIDINE [USP-RS]
- WR-183027
- 4-Amino-1-.beta.-D-ribofuranosyl-s-triazin-2(1H)-one
- HSDB 6879
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
- CHEMBL1489
- NS00008631
- EINECS 206-280-2
- IDI1_000125
- CCG-39046
- KBioGR_001444
- s1782
- BCBcMAP01_000083
- AZACITIDINE (USP-RS)
- Tox21_500035
- DB00928
- NCGC00090851-01
- KBio3_003034
- 2-(beta-D-Ribofuranosyl)-4-amino-1,3,5-triazin-2-one
- Azacitidinum (INN-Latin)
- 4-Amino-1-beta-D-ribofuranosyl-D-triazin-2(1H)-one
- NC00672
- Azacitidine (Vidaza)
- Azacitidine, United States Pharmacopeia (USP) Reference Standard
- HMS3260G11
- NCGC00090851-10
- MolMap_000062
- Azacitidinum
- SL-000003
- pyrimidine antimetabolite: inhibits nucleic acid replication
- 4-Amino-1-beta-D-ribofuranosyl-1,3,5-tr iazin-2(1H)-one
- Tox21_111032_1
- Lopac0_000035
- MLS002548894
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triaz
- AZACITIDINE [ORANGE BOOK]
- Azacitidinum [INN-Latin]
- AZACITIDINE [MI]
- SPBio_000892
- Azacitidina [INN-Spanish]
- NCGC00090851-08
- NCGC00090851-03
- KBio2_007692
- BRD-K03406345-001-27-8
- NMUSYJAQQFHJEW-KVTDHHQDSA-N
- Spectrum_001262
- Tox21_111032
- Azacitidine (JAN/USAN/INN)
- CAS-320-67-2
- AZACITIDINE [VANDF]
- Vidaza (TN)
- DTXSID9020116
- NCGC00090851-05
- Spectrum5_001166
- Azacitidine;5-AzaC;Ladakamycin
- L01BC07
- CCRIS 60
- DivK1c_000125
- Anitibiotic U 18496
- Azacytidine, 5-
- 5-Azacytidine,98%
- NCGC00090851-18
- 5-Azacytidine?
- BRD-K03406345-001-21-1
- 5-Aza-xylo-cytidine
- DB-006955
-
- MDL: MFCD00006539
- Inchi: 1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1
- InChI Key: NMUSYJAQQFHJEW-KVTDHHQDSA-N
- SMILES: OC[C@H]1O[C@@H](N2C(N=C(N)N=C2)=O)[C@H](O)[C@@H]1O
- BRN: 620461
Computed Properties
- Exact Mass: 244.08100
- Monoisotopic Mass: 244.08077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 141
- XLogP3: _2.2
Experimental Properties
- Color/Form: Powder
- Density: 1.4287 (rough estimate)
- Melting Point: 226-232 °C (dec.) (lit.)
- Boiling Point: 534.5°C at 760 mmHg
- Flash Point: 277 oC
- Refractive Index: 1.6590 (estimate)
- Water Partition Coefficient: 0.5-1.0 g/100 mL at 21 ºC
- PSA: 143.72000
- LogP: -2.58680
- Merck: 887
- Specific Rotation: 40 º (C=1, H2O 22 ºC)
- Solubility: Soluble in water and methanol.
5-Azacytidine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H350
- Warning Statement: P201,P308+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 45-46-22
- Safety Instruction: S53-S22-S36/37/39-S45
- FLUKA BRAND F CODES:10-23
- RTECS:XZ3017500
-
Hazardous Material Identification:
- Safety Term:S53;S22;S36/37/39;S45
- Risk Phrases:R45; R46; R22
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Toxicity:LD50 in mice (mg/kg): 115.9 i.p.; 572.3 orally (Palm, Kensler)
5-Azacytidine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Azacytidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B408975-100mg |
5 azacytidine |
320-67-2 | 100mg |
$ 60.00 | 2022-01-11 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017805-100mg |
5-Azacytidine |
320-67-2 | 98% | 100mg |
¥26 | 2023-09-09 | |
ChemScence | CS-1287-10g |
5-Azacytidine |
320-67-2 | 99.40% | 10g |
$130.0 | 2022-04-27 | |
Chemenu | CM110249-25g |
Azacitidine |
320-67-2 | 99% | 25g |
$422 | 2022-09-01 | |
Enamine | EN300-118700-0.25g |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one |
320-67-2 | 95% | 0.25g |
$19.0 | 2023-07-07 | |
Chemenu | CM110249-10g |
Azacitidine |
320-67-2 | 99% | 10g |
$215 | 2022-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029449-250mg |
5-Azacytidine |
320-67-2 | 98% | 250mg |
¥39 | 2023-04-14 | |
abcr | AB353547-1 g |
5-Azacytidine, 98%; . |
320-67-2 | 98% | 1 g |
€80.40 | 2023-07-19 | |
Enamine | EN300-118700-5.0g |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one |
320-67-2 | 95% | 5.0g |
$117.0 | 2023-07-07 | |
Enamine | EN300-118700-100.0g |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one |
320-67-2 | 95% | 100.0g |
$1083.0 | 2023-07-07 |
5-Azacytidine Suppliers
5-Azacytidine Related Literature
-
Patrycja Sokolowska,Kamil Zukowski,Iwona Lasocka,Lidia Szulc-Dabrowska,Elzbieta Jastrzebska Analyst 2020 145 3017
-
Juan Hu,Yang Liu,Chun-yang Zhang Nanoscale 2020 12 4519
-
M. Baranek,A. Belter,M. Z. Naskr?t-Barciszewska,M. Stobiecki,W. T. Markiewicz,J. Barciszewski Mol. BioSyst. 2017 13 277
-
Ying Chen,Hongchao Yi Anal. Methods 2017 9 2933
-
Jin Cheng,Qian Ding,Jia Wang,Lin Deng,Lu Yang,Lei Tao,Haihong Lei,Shaoping Lu Nanoscale 2016 8 2011
Additional information on 5-Azacytidine
Introduction to 5-Azacytidine (CAS No 320-67-2): Mechanism, Applications, and Recent Research Developments
5-Azacytidine, with the chemical formula C₅H₈N₂O₂P and the CAS number 320-67-2, is a significant compound in the field of chemobiology and pharmaceutical research. This nucleoside analog has garnered considerable attention due to its unique structural properties and its potential in modulating gene expression. The introduction of azacytidine into the cytidine pool disrupts normal DNA methylation patterns, making it a promising candidate for therapeutic applications, particularly in oncology and regenerative medicine.
The molecular structure of 5-Azacytidine features a modified pyrimidine ring, where the nitrogen at the 5-position replaces a hydrogen atom. This modification enhances the compound's stability and its ability to incorporate into DNA during replication. Upon cellular uptake, 5-Azacytidine is phosphorylated to its active triphosphate form, 5-Azacytidine triphosphate (AzadCTP), which then competes with deoxycytidine triphosphate (dCTP) for incorporation into RNA and DNA. This competition leads to hypomethylation of CpG islands in genomic DNA, thereby reactivating genes that have been silenced by methylation.
The therapeutic potential of 5-Azacytidine has been extensively studied in preclinical and clinical trials. Its most notable application is in the treatment of myelodysplastic syndromes (MDS), a group of disorders characterized by ineffective hematopoiesis and an increased risk of acute myeloid leukemia (AML). The U.S. Food and Drug Administration (FDA) approved 5-Azacytidine under the trade name Decitabine in 2004 for the treatment of MDS, making it one of the first epigenetic drugs to reach the market. Clinical studies have demonstrated that Decitabine can induce hematologic improvement and, in some cases, complete remission in patients with MDS.
Recent research has expanded the therapeutic applications of 5-Azacytidine beyond MDS. Studies have explored its potential in treating other hematologic malignancies, such as acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML). Additionally, preclinical studies have suggested that 5-Azacytidine may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The compound's ability to modulate histone deacetylases (HDACs) further enhances its therapeutic profile, as HDAC inhibition can lead to increased histone acetylation and gene expression reactivation.
The mechanism of action of 5-Azacytidine involves not only DNA hypomethylation but also interaction with various cellular pathways. For instance, it has been shown to activate p53-mediated apoptosis in cancer cells by inhibiting methyltransferases that maintain p53 methylation. Furthermore, 5-Azacytidine can induce differentiation and inhibit proliferation in malignant cells, contributing to its antitumor effects. These multifaceted mechanisms make it a versatile therapeutic agent with broad applicability.
In recent years, advancements in drug delivery systems have enhanced the efficacy and safety of 5-Azacytidine. Nanoparticle-based delivery systems have been developed to improve cellular uptake and reduce systemic toxicity. For example, liposomes encapsulating 5-Azacytidine have shown improved targeting specificity and prolonged circulation time in vivo. These innovations hold promise for optimizing therapeutic outcomes while minimizing side effects.
The role of epigenetic therapy in personalized medicine has also been highlighted by research on 5-Azacytidine. By analyzing DNA methylation patterns in patient samples, clinicians can identify individuals who are more likely to respond positively to epigenetic drugs like Decitabine. This approach aligns with the growing trend toward precision medicine, where treatment strategies are tailored to individual patient characteristics.
Future directions in research on 5-Azacytidine include exploring combination therapies with other epigenetic drugs or small-molecule inhibitors targeting specific signaling pathways. Such combinations may enhance therapeutic efficacy by addressing multiple epigenetic mechanisms simultaneously. Additionally, investigating long-term effects and potential late-onset toxicities will be crucial for ensuring patient safety as these therapies become more widely used.
In conclusion, 5-Azacytidine (CAS No 320-67-2) represents a significant advancement in epigenetic therapy with diverse applications across various diseases. Its ability to modulate DNA methylation patterns offers a novel approach to treating cancers and other disorders characterized by aberrant gene silencing. Ongoing research continues to uncover new mechanisms of action and optimize delivery systems, paving the way for more effective treatments using this remarkable compound.
320-67-2 (5-Azacytidine) Related Products
- 22432-95-7(a-Decitabine)
- 2353-33-5(Decitabine)
- 10302-78-0(5-Azacytidine 2’,3’5’-O-triacetate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

